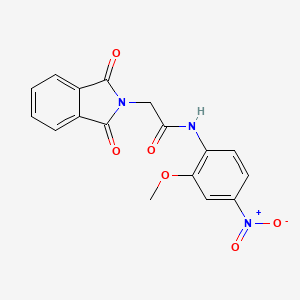
2-(4-tert-butylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-tert-butylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide, also known as BAY 11-7082, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was originally developed as an inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a critical role in inflammatory and immune responses. In recent years, BAY 11-7082 has been investigated for its effects on cancer, neurodegenerative diseases, and other conditions.
作用机制
2-(4-tert-butylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide 11-7082 acts as an inhibitor of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. By inhibiting NF-κB, this compound 11-7082 can reduce inflammation, promote apoptosis (programmed cell death), and inhibit the growth and survival of cancer cells. This compound 11-7082 has also been shown to modulate other signaling pathways, such as the Wnt/β-catenin pathway, which plays a role in cancer and stem cell biology.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a range of biochemical and physiological effects, depending on the cell type and context. In cancer cells, this compound 11-7082 can induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy and radiation therapy. In immune cells, this compound 11-7082 can reduce inflammation and cytokine production. In neuronal cells, this compound 11-7082 can protect against oxidative stress and neurotoxicity. However, the effects of this compound 11-7082 can also be cell-type-specific and context-dependent, and further research is needed to fully understand its mechanisms of action.
实验室实验的优点和局限性
2-(4-tert-butylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide 11-7082 has several advantages and limitations for lab experiments. One advantage is its specificity for NF-κB inhibition, which allows researchers to study the role of NF-κB in various biological processes. Another advantage is its ability to penetrate the blood-brain barrier, which makes it a potential therapeutic agent for neurodegenerative diseases. However, this compound 11-7082 also has limitations, such as its potential toxicity and off-target effects, which can complicate the interpretation of experimental results. Additionally, the synthesis of this compound 11-7082 is complex and requires specialized expertise and equipment.
未来方向
There are several future directions for research on 2-(4-tert-butylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide 11-7082. One area of interest is the development of this compound 11-7082 derivatives with improved specificity and potency. Another area of interest is the investigation of this compound 11-7082 in combination with other drugs or therapies, such as chemotherapy or immunotherapy. Additionally, further research is needed to fully understand the mechanisms of action of this compound 11-7082 and its potential therapeutic applications in various diseases and conditions.
合成方法
The synthesis of 2-(4-tert-butylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide 11-7082 involves several steps, starting with the reaction of 4-tert-butylphenol with 4-methyl-2-nitroaniline to form this compound. This compound is then purified through a series of chemical reactions, including crystallization and chromatography, to obtain the final product. The synthesis of this compound 11-7082 is a complex process that requires expertise in organic chemistry.
科学研究应用
2-(4-tert-butylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide 11-7082 has been extensively studied for its potential therapeutic applications. One of the main areas of research is cancer, where it has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. This compound 11-7082 has also been investigated for its effects on neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.
属性
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13-5-10-16(17(11-13)21(23)24)20-18(22)12-25-15-8-6-14(7-9-15)19(2,3)4/h5-11H,12H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZPEDMKIWFUOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-methyl-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5012076.png)
![1-methyl-3-(7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)pyridinium iodide](/img/structure/B5012080.png)
![1-benzyl-3-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridinium chloride](/img/structure/B5012084.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide](/img/structure/B5012092.png)
![N-ethyl-2-(1H-pyrazol-1-yl)-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5012096.png)

![N-cyclopropyl-2-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5012131.png)
![4-(4-nitrophenyl)-2-[(3-phenyl-2-propen-1-yl)thio]-1,3-thiazole](/img/structure/B5012134.png)
![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5012142.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B5012152.png)
![1-[(4-tert-butylphenyl)sulfonyl]proline](/img/structure/B5012162.png)

